Cas no 1309469-10-0 (3-Azido-5-fluoropyridine)

3-Azido-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Azido-5-fluoropyridine
-
- MDL: MFCD32066231
- Inchi: 1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H
- InChI Key: QIFMULOIIGQNAU-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)N=[N+]=[N-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 154
- XLogP3: 1.9
- Topological Polar Surface Area: 27.2
3-Azido-5-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-294275-0.05g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 0.05g |
$101.0 | 2025-03-19 | |
Enamine | EN300-294275-0.1g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 0.1g |
$152.0 | 2025-03-19 | |
Enamine | EN300-294275-2.5g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 2.5g |
$1034.0 | 2025-03-19 | |
Enamine | EN300-294275-5g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95% | 5g |
$1530.0 | 2023-09-06 | |
Enamine | EN300-294275-1g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95% | 1g |
$528.0 | 2023-09-06 | |
Enamine | EN300-294275-0.5g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 0.5g |
$407.0 | 2025-03-19 | |
Enamine | EN300-294275-10.0g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 10.0g |
$2269.0 | 2025-03-19 | |
Enamine | EN300-294275-1.0g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 1.0g |
$528.0 | 2025-03-19 | |
Enamine | EN300-294275-5.0g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 | |
Enamine | EN300-294275-0.25g |
3-azido-5-fluoropyridine |
1309469-10-0 | 95.0% | 0.25g |
$216.0 | 2025-03-19 |
3-Azido-5-fluoropyridine Related Literature
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 3-Azido-5-fluoropyridine
Comprehensive Guide to 3-Azido-5-fluoropyridine (CAS No. 1309469-10-0): Properties, Applications, and Industry Insights
3-Azido-5-fluoropyridine (CAS No. 1309469-10-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated pyridine derivative is characterized by its unique azido functional group, which enables diverse reactivity patterns in click chemistry and bioconjugation. With the rising demand for high-value intermediates in drug discovery, this compound has become a focal point for synthetic chemists exploring structure-activity relationships (SAR) in bioactive molecules.
The molecular structure of 3-Azido-5-fluoropyridine combines the electron-withdrawing properties of fluorine with the versatile reactivity of azides. This dual functionality makes it particularly valuable for cross-coupling reactions and cycloaddition processes, which are critical in developing novel small molecule therapeutics. Recent studies highlight its utility in constructing triazole-linked scaffolds, a key motif in kinase inhibitors and antiviral agents – topics currently trending in AI-driven drug design forums and high-throughput screening discussions.
From a synthetic chemistry perspective, researchers frequently search for "safe handling of azido compounds" and "fluoropyridine stability under reaction conditions". 3-Azido-5-fluoropyridine demonstrates remarkable thermal stability compared to aliphatic azides, with decomposition temperatures above 150°C. Its solubility profile (soluble in polar aprotic solvents like DMF and acetonitrile) makes it ideal for modern flow chemistry applications, addressing industry demands for scalable synthesis solutions.
In material science applications, this compound serves as a precursor for functionalized polymers with tailored electronic properties. The fluorine atom enables precise intermolecular interactions in supramolecular architectures, while the azido group facilitates post-polymerization modifications. These characteristics align with growing interest in "smart materials for wearable electronics" and "bio-compatible surface coatings" – frequently searched terms in nanotechnology databases.
Analytical characterization of 3-Azido-5-fluoropyridine typically involves FT-IR spectroscopy (showing distinct azide stretch at ~2100 cm⁻¹) and 19F-NMR (shielding around -60 ppm relative to CFCl₃). These spectral features provide reliable quality control parameters, addressing common queries about "azide quantification methods" in process chemistry. The compound's chromatographic behavior has been extensively documented, with retention factors established for both normal and reverse-phase HPLC systems.
Environmental and regulatory considerations for 3-Azido-5-fluoropyridine reflect evolving industry standards. While not classified as hazardous under current GHS criteria, proper laboratory waste management protocols should be followed. This aligns with increasing searches for "green chemistry alternatives for azide reactions" and "sustainable heterocyclic synthesis". The compound's biodegradation profile remains an active area of investigation, particularly for pharmaceutical applications requiring environmental risk assessments.
The commercial availability of 3-Azido-5-fluoropyridine has expanded significantly, with suppliers offering both milligram and kilogram quantities. Current market trends show growing demand from contract research organizations (CROs) engaged in fragment-based drug discovery. Pricing structures often reflect the compound's multistep synthesis requirements, including the crucial fluorination step that determines overall yield – a frequent topic in process chemistry optimization discussions.
Future research directions for 3-Azido-5-fluoropyridine derivatives may explore their potential in bioorthogonal chemistry applications, particularly for in vivo imaging probes. The compound's metabolic stability and cell permeability characteristics make it an interesting candidate for developing next-generation diagnostics, connecting to trending searches about "precise medical imaging agents". As synthetic methodologies advance, particularly in late-stage fluorination techniques, the accessibility and applications of this valuable building block are expected to grow exponentially.
1309469-10-0 (3-Azido-5-fluoropyridine) Related Products
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)




